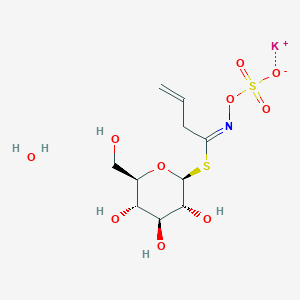
Sodium 2,4,6-trichlorophenolate
Overview
Description
Sodium 2,4,6-trichlorophenolate, also known as TCP, phenaclor, Dowicide 2S, Dowcide 2S, omal, is a chlorinated phenol . It has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . It is a clear to yellowish crystalline solid .
Molecular Structure Analysis
The molecular formula of Sodium 2,4,6-trichlorophenolate is C6H2Cl3NaO . Its molecular weight is 219.43 g/mol . The InChI code is 1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium 2,4,6-trichlorophenolate is a clear to yellowish crystalline solid . It has a molecular weight of 219.43 g/mol . The InChI code is 1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 .Scientific Research Applications
Environmental Remediation: Degradation of Chlorophenols
Sodium 2,4,6-trichlorophenolate is actively researched for its role in the degradation of chlorophenols in wastewater treatment. Studies have shown that using sludge fermentation broth as a co-metabolic carbon source can significantly enhance the degradation of 2,4,6-trichlorophenol (2,4,6-TCP), a related compound . This approach is beneficial for treating wastewater containing chlorophenols, which are common pollutants.
Microbial Community Analysis
The impact of Sodium 2,4,6-trichlorophenolate on microbial communities is another area of interest. Research indicates that different carbon sources can affect the degradation efficiency of 2,4,6-TCP and the abundance of microbial communities . Understanding these interactions is crucial for optimizing bioremediation strategies and improving environmental health.
Photobiodegradation Studies
The compound’s potential in photobiodegradation processes is being explored. Photolytic circulating-bed biofilm reactors treating 2,4,6-TCP have been studied to understand the mechanisms of photodegradation and biodegradation . These findings could lead to more efficient methods of removing toxic compounds from the environment using light and biological agents.
Gene Abundance in Biodegradation
Metagenomic analysis has revealed that Sodium 2,4,6-trichlorophenolate can promote the enrichment of microbial genes responsible for chlorophenol degradation . Identifying and understanding these genes are vital for developing targeted approaches to enhance biodegradation in contaminated sites.
Enhancement of Extracellular Polymeric Substance Production
In microbial treatment systems, Sodium 2,4,6-trichlorophenolate has been found to enhance the production of extracellular polymeric substances. These substances provide protection against the toxicity of chlorophenols, thereby improving the overall efficiency of the bioremediation process .
Carbon Source Comparison for Degradation Efficiency
Comparative studies using Sodium 2,4,6-trichlorophenolate as a carbon source have been conducted to determine its effectiveness against other carbon sources. Such research helps in selecting the most efficient carbon source for the degradation of chlorophenols in various treatment systems .
Emerging Contaminant Removal
Finally, Sodium 2,4,6-trichlorophenolate is part of ongoing research into the removal of emerging contaminants from aquatic environments. Its role in enhancing the degradation of newly identified pollutants is crucial for maintaining water quality and protecting aquatic ecosystems .
Safety and Hazards
Sodium 2,4,6-trichlorophenolate is considered a hazardous material . Special requirements have been set for transporting this material in tank cars . It is listed as a hazardous air pollutant . In animal models, consumption of 2,4,6-trichlorophenol leads to an increased incidence of lymphomas, leukemia, and liver cancer . It is classified as Group B2 (probable human carcinogen) by the United States Environmental Protection Agency .
Mechanism of Action
Target of Action
Sodium 2,4,6-trichlorophenolate, also known as 2,4,6-Trichlorophenol, is a chlorinated phenol that has been used as a fungicide, herbicide, insecticide, antiseptic, defoliant, and glue preservative . The primary targets of Sodium 2,4,6-trichlorophenolate are the enzymes and proteins involved in these biological processes.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their function. This interaction results in the disruption of the normal biological processes that these targets are involved in .
Biochemical Pathways
Sodium 2,4,6-trichlorophenolate affects several biochemical pathways. In a study, it was found that a reduced flavin adenine dinucleotide (FADH2)-utilizing monooxygenase converted 2,4,6-Trichlorophenol to 6-chlorohydroxyquinol (6-CHQ). This transformation is part of the degradation pathway of 2,4,6-Trichlorophenol .
Pharmacokinetics
It is known that the compound is moderately soluble in water . This solubility can impact its bioavailability, as it determines how easily the compound can be absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Sodium 2,4,6-trichlorophenolate’s action are primarily the result of its interaction with its targets. By inhibiting the function of these targets, the compound disrupts the normal biological processes they are involved in. This can lead to various effects, depending on the specific process that is disrupted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 2,4,6-trichlorophenolate. For example, the compound is stable under normal temperatures and pressures . It decomposes on heating to produce toxic and corrosive fumes . Furthermore, the compound’s action can be influenced by its concentration in the environment, as well as the presence of other substances that it may interact with .
properties
IUPAC Name |
sodium;2,4,6-trichlorophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVVWIHGYXNNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88-06-2 (Parent) | |
| Record name | Sodium 2,4,6-trichlorophenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2041339 | |
| Record name | 2,4,6-Trichlorophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4,6-trichlorophenolate | |
CAS RN |
3784-03-0 | |
| Record name | Sodium 2,4,6-trichlorophenoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-trichloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichlorophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4,6-trichlorophenolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,4,6-TRICHLOROPHENOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV8AOX082W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of polymers from sodium 2,4,6-trichlorophenolate using microwave initiation?
A1: The research article "[1]" explores a novel method for synthesizing both electrically conductive and non-conductive polymers from sodium 2,4,6-trichlorophenolate using microwave initiation. [] This technique offers potential advantages over traditional polymerization methods, including faster reaction times and potentially different polymer properties. The study focuses on characterizing the resulting polymers, examining their structural and electrical properties. This research contributes to the expanding field of material science and polymer chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



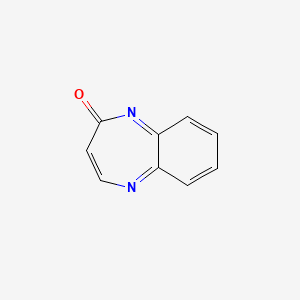



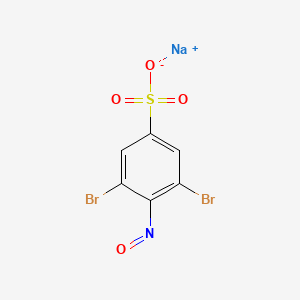
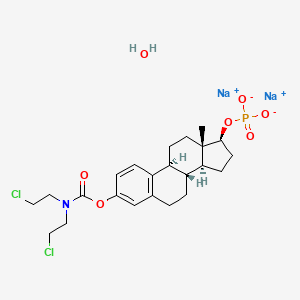
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)
![(3aR,10bR)-3a-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-prop-2-enyl-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B1260887.png)
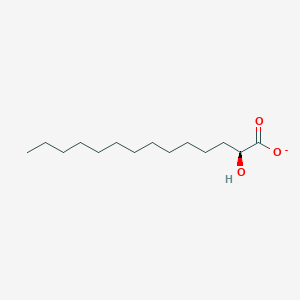
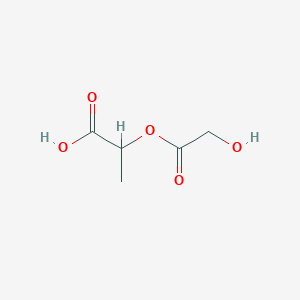
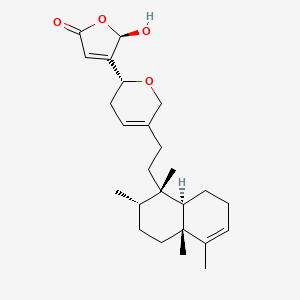

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260898.png)
